2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza-rings, a 2-fluorophenyl substituent, a hydroxymethyl group, and a thioacetamide side chain. The presence of fluorine and sulfur atoms may enhance metabolic stability and binding specificity, while the hydroxymethyl group could improve solubility .
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-15-7-9-18(10-8-15)30-23(34)14-36-27-21-11-20-17(13-33)12-29-16(2)24(20)35-26(21)31-25(32-27)19-5-3-4-6-22(19)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHUEGUEXFSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the fluorophenyl group, hydroxymethyl group, and other substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the process parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, to form different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Substituted Aromatic Groups
A closely related analog, 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS: 867040-59-3), differs in two key aspects:
- Aromatic substituent: The 2-fluorophenyl group in the target compound is replaced by a 4-methoxyphenyl group.
- Acetamide position : The methyl group on the acetamide side chain is at the ortho position (2-methylphenyl) instead of para (4-methylphenyl), which may influence conformational flexibility and intermolecular contacts .
Table 1: Structural Comparison of Target Compound and Analog
| Feature | Target Compound | CAS 867040-59-3 |
|---|---|---|
| Aromatic substituent | 2-fluorophenyl | 4-methoxyphenyl |
| Acetamide substituent | N-(4-methylphenyl) | N-(2-methylphenyl) |
| Molecular weight (g/mol) | ~550 (estimated) | 550.61 (reported) |
| Key functional groups | Fluorine, hydroxymethyl, sulfur | Methoxy, hydroxymethyl, sulfur |
The fluorophenyl group in the target compound likely increases electronegativity and lipophilicity compared to the methoxy analog, which may enhance membrane permeability but reduce aqueous solubility .
Fluorophenyl-Containing Acetamide Derivatives
The compound N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (Mol. Wt.: 334.21 g/mol) shares a fluorophenyl moiety but lacks the tricyclic core. Key differences include:
- Core structure : The simpler acetamide backbone versus the polycyclic system in the target compound.
- Fluorine position : The fluorine is at the para position in this analog versus ortho in the target, which may affect dipole moments and steric interactions.
- Pharmacokinetics : The cyclohexyl and propyl groups in the analog suggest higher hydrophobicity, whereas the hydroxymethyl group in the target compound could improve solubility .
Chemoinformatic Similarity Analysis
Using similarity coefficients like the Tanimoto index , the target compound and its analogs would exhibit moderate-to-high structural similarity due to shared functional groups (e.g., acetamide, aromatic rings). However, differences in substituent positions and core complexity reduce similarity scores. For instance:
- A Tanimoto score of ~70–80% might be expected between the target compound and CAS 867040-59-3, reflecting conserved sulfur and hydroxymethyl groups but divergent aromatic substituents.
- In contrast, similarity with simpler fluorophenyl acetamides (e.g., ) would drop below 50% due to the absence of the tricyclic scaffold .
Impact of Substituent Position
As demonstrated in studies of aminophenol isomers (e.g., o- vs. p-aminophenol), substituent position critically influences physicochemical properties. For the target compound:
- The para-methyl group on the acetamide side chain could enhance symmetry and packing efficiency in crystalline forms compared to ortho-substituted analogs .
Biological Activity
The compound 2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Structural Features
The compound features a triazatricyclo framework with multiple functional groups that may contribute to its biological activity. The presence of fluorine and sulfur atoms in its structure is noteworthy as these elements can enhance the lipophilicity and metabolic stability of the molecule.
Molecular Formula
The molecular formula for this compound is C₁₉H₁₈F₁N₃O₂S.
Research indicates that this compound may exhibit neuroprotective properties and potential anticancer activity. The specific mechanisms through which it operates include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression.
- Antioxidant Properties : It may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative conditions.
Efficacy Against Cancer
In preliminary studies, the compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 35.7 ± 4.46 |
| 3T3 (mouse fibroblast) | 46.3 ± 11.7 |
These results suggest that the compound has potential as a therapeutic agent in oncology.
Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from apoptosis induced by various stressors. Its neuroprotective effects may be attributed to its ability to modulate signaling pathways associated with cell survival.
Study 1: In Vitro Analysis
A study conducted on the cytotoxic effects of the compound on HeLa cells revealed an IC50 value of approximately 35.7 µM, indicating moderate potency against cervical cancer cells . The study highlighted that the compound could induce apoptosis through the activation of caspase pathways.
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound led to a significant reduction in markers of oxidative stress. The results indicated that treatment could improve cognitive function and reduce neuronal loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
